molecular formula C29H34O15 B1260675 5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one

5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one

Cat. No. B1260675
M. Wt: 622.6 g/mol
InChI Key: NGUSMSQYMDPBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a member of 4'-methoxyisoflavones and a member of 7-methoxyisoflavones.

Scientific Research Applications

Structural and Chemical Properties

The title compound, known as 5,6-dihydroxy-7,8-dimethoxyflavone, has been studied for its structural and chemical properties. Isolated from the traditional Chinese medicinal herb Saussurea involucrata, its molecular structure is almost planar, with a strong intramolecular hydrogen bond forming a six-membered ring. This compound also forms additional intramolecular O—H⋯O contacts and participates in hydrogen bonding and π–π interactions in its crystalline form, contributing to a three-dimensional network (Jing et al., 2013).

Isolation from Natural Sources

Several related compounds have been isolated from natural sources, such as Uvaria rufas and other plants. These include various derivations of the benzopyran-4-one structure, showcasing the diversity of this compound class in nature. The structures of these compounds were determined using X-ray diffraction methods (Chantrapromma et al., 1989).

Pharmacological Potential

The pharmacological potential of related compounds has been explored. For instance, new benzopyrans isolated from the leaves of Mallotus apelta exhibited strong cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications in oncology (Kiem et al., 2005).

Biotransformation Studies

Biotransformation studies involving gallic acid with Beauveria sulfurescens resulted in the production of new glucosidated compounds related to the 5,6-dihydroxy-7,8-dimethoxyflavone structure. This research demonstrates the capability of microbial cultures to parallel mammalian metabolism, offering a pathway to explore pharmacological properties of similar compounds (Hsu et al., 2007).

Cytotoxicity and Enzyme Inhibition

Studies on polymethoxylated-pyrazoline benzene sulfonamides, structurally related to our compound of interest, revealed their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such studies underline the importance of these compounds in developing new therapeutic agents (Kucukoglu et al., 2016).

properties

Product Name

5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C29H34O15/c1-37-13-6-4-12(5-7-13)14-10-40-26-19(20(14)32)16(8-17(38-2)25(26)39-3)42-29-27(23(35)22(34)18(9-30)43-29)44-28-24(36)21(33)15(31)11-41-28/h4-8,10,15,18,21-24,27-31,33-36H,9,11H2,1-3H3

InChI Key

NGUSMSQYMDPBGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O

Origin of Product

United States

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